Potassium 2-(tetrahydro-2H-pyran-2-yloxy)ethyltrifluoroborate
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Overview
Description
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Potassium 2-(tetrahydro-2H-pyran-2-yloxy)ethyltrifluoroborate plays a significant role in the synthesis of various heterocyclic compounds. Pyrans and chromenes, for instance, are crucial in the synthesis of natural products and biologically active compounds, displaying properties like anti-tumor, anti-cancer, and anti-HIV effects. These compounds are utilized in pharmaceuticals, cosmetics, and biodegradable agrochemicals. An efficient synthesis of 2-amino-2-chromene and 2-amino-3-cyano-4H-pyran derivatives has been achieved using potassium fluoride, highlighting the importance of such reagents in organic synthesis (Maleki & Sheikh, 2015).
Scale-Up in Chemical Synthesis
The compound has been utilized in the scale-up of chemical synthesis processes. For instance, in the synthesis of (2S)-2-(tetrahydropyran-2-yloxy)propane-1-ol, a two-step process involving an acid-catalyzed protection and a hydride reduction was optimized for large-scale production. This demonstrates the compound's role in facilitating efficient and scalable chemical synthesis (Donners et al., 2002).
Polymerization Applications
This compound is also instrumental in the polymerization field. It has been used as an initiator in the anionic ring-opening polymerization of ethylene oxide, leading to the production of hetero telechelic poly(ethylene glycol)s. This process exemplifies its role in synthesizing polymers with controlled molecular weights and distributions, vital for various industrial applications (Hao Jian-yuan, 2012).
Catalysis
In catalysis, compounds like potassium fluoride, closely related to this compound, are used as solid base catalysts. They facilitate multicomponent condensation reactions under solvent-free conditions, contributing to green chemistry approaches by reducing by-products and waste. This has practical applications in synthesizing benzoxanthene and chromene derivatives, showcasing the compound's utility in environmentally friendly catalytic processes (Balou et al., 2019).
Green Chemistry
The compound's role in green chemistry is further highlighted in its use for synthesizing various organic compounds. By enabling reactions under solvent-free conditions, it contributes to the reduction of hazardous solvent use and aligns with the principles of green chemistry. This is essential in developing sustainable chemical processes that are less harmful to the environment (Kozel et al., 2009).
Safety and Hazards
While the specific safety and hazards of Potassium 2-(tetrahydro-2H-pyran-2-yloxy)ethyltrifluoroborate are not detailed in the search results, general safety measures for handling similar compounds include avoiding direct contact, ensuring sufficient ventilation, and handling under dry protective gas .
Properties
IUPAC Name |
potassium;trifluoro-[2-(oxan-2-yloxy)ethyl]boranuide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BF3O2.K/c9-8(10,11)4-6-13-7-3-1-2-5-12-7;/h7H,1-6H2;/q-1;+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXMFURGWHZION-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCOC1CCCCO1)(F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BF3KO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1408168-76-2 |
Source
|
Record name | Potassium 2-(tetrahydro-2h-pyran-2-yloxy)ethyltrifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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